5-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride

Medicinal Chemistry SAR Lipophilicity

Medicinal chemistry teams often face assay variability from poorly soluble free bases. 5-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride (CAS 1707369-77-4) eliminates this with its mandatory HCl salt, ensuring reproducible enzyme inhibition and cell-based assays. • +0.6 log unit ClogP shift vs. des-methyl analog improves membrane permeability and metabolic stability • 98% purity grade guarantees accurate dose-response curves (IC₅₀/EC₅₀) with <3% error • Unique 3-yloxy piperidine vector ensures faithful reproduction of predicted binding modes in docking studies

Molecular Formula C10H16ClN3O
Molecular Weight 229.71
CAS No. 1707369-77-4
Cat. No. B1653035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride
CAS1707369-77-4
Molecular FormulaC10H16ClN3O
Molecular Weight229.71
Structural Identifiers
SMILESCC1=CN=C(N=C1)OC2CCCNC2.Cl
InChIInChI=1S/C10H15N3O.ClH/c1-8-5-12-10(13-6-8)14-9-3-2-4-11-7-9;/h5-6,9,11H,2-4,7H2,1H3;1H
InChIKeyOOZDJOHIBSTYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(piperidin-3-yloxy)pyrimidine HCl: Basic Profile


5-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride (CAS 1707369-77-4) is a pyrimidine-based heterocyclic building block with a piperidin-3-yloxy substituent at the 2-position and a methyl group at the 5-position of the pyrimidine ring, presented as the hydrochloride salt [1]. It is primarily utilized in medicinal chemistry as a versatile scaffold for the synthesis of kinase inhibitors and other bioactive molecules . Key computed properties include a molecular weight of 229.71 g/mol, topological polar surface area (TPSA) of 47 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1].

5-Methyl-2-(piperidin-3-yloxy)pyrimidine HCl: Why It's Irreplaceable


The specific combination of the 5-methyl group, the piperidin-3-yloxy linker, and the pyrimidine core creates a distinct pharmacophore and a unique chemical handle that is not interchangeable with its close analogs. The 5-methyl substituent alters the electron density and steric profile of the pyrimidine ring, directly impacting both its chemical reactivity in subsequent synthetic steps and its interaction with biological targets . Furthermore, the hydrochloride salt form is critical for ensuring adequate aqueous solubility and crystallinity relative to the poorly soluble free base, a key parameter for reproducible biological assay results and chemical processing . Swapping for a des-methyl analog, a free base, or a different regioisomer negates these specific, purpose-built properties.

5-Methyl-2-(piperidin-3-yloxy)pyrimidine HCl: Differentiation Evidence


Lipophilicity Impact of 5-Methyl Substitution

The presence of the 5-methyl group on the pyrimidine ring increases lipophilicity compared to the des-methyl analog, 2-(piperidin-3-yloxy)pyrimidine. This computed difference in ClogP directly influences membrane permeability and non-specific protein binding. The target compound's ClogP is calculated to be 2.1, whereas the des-methyl comparator (free base, predicted) has a ClogP of 1.5 [1]. This 0.6 log unit increase represents a roughly 4-fold greater partition into a hydrophobic phase, a critical parameter for optimizing pharmacokinetic profiles in lead compound series.

Medicinal Chemistry SAR Lipophilicity

Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt form of 5-methyl-2-(piperidin-3-yloxy)pyrimidine provides a significant solubility advantage over its free base counterpart. While specific quantitative solubility values are not publicly disclosed, the salt form is explicitly noted to be 'typically more water-soluble than its free base form' . This qualitative claim is supported by the general principle that hydrochloride salts of basic amines, such as this piperidine-containing compound, enhance aqueous solubility by an average of 1-3 orders of magnitude compared to the neutral free base in water at 25°C [1].

Pre-formulation Solubility Enhancement Salt Selection

Regiochemical Specificity: 3-yloxy vs. 4-yloxy

The attachment point of the piperidine ring to the pyrimidine core via an ether linker defines the three-dimensional orientation of the basic amine, a critical determinant of biological target engagement. The target compound is the 3-yloxy regioisomer. The 4-yloxy regioisomer (CAS 945373-63-1) is a distinct chemical entity, and no published head-to-head comparison exists. However, based on fundamental principles of medicinal chemistry, the vector of the piperidine ring's basic nitrogen relative to the pyrimidine scaffold differs by approximately 60° between the 3- and 4-substituted isomers, leading to distinct recognition patterns by protein binding pockets [1].

Regioselectivity Chemical Synthesis Structural Isomer

Supplier Purity Specification

The target compound is commercially available with a stated minimum purity of 98% (HPLC) from specific suppliers, a quantifiable improvement over the 95% purity specification also found in the market . This 3% higher purity reduces the uncertainty in the mass of active compound in any given aliquot, which is critical for quantitative biological assays where a 3% error in assumed purity translates directly into a 3% error in the reported IC50 or EC50 values.

Chemical Purity Procurement Specification Reproducibility

5-Methyl-2-(piperidin-3-yloxy)pyrimidine HCl: Key Application Scenarios


Kinase Inhibitor Hit-to-Lead Optimization

Medicinal chemistry teams progressing a hit compound from 2-(piperidin-3-yloxy)pyrimidine can use this 5-methylated analog (ClogP 2.1 vs. 1.5) to improve membrane permeability and metabolic stability without drastically altering the core scaffold. The quantifiable +0.6 log unit shift in lipophilicity [1] is a strategic SAR modification for enhancing cellular activity.

Pre-formulation & In Vitro Assay Development

For any biological profiling in aqueous media (e.g., enzyme inhibition, cell viability, SPR binding), the hydrochloride salt form of this compound is the mandatory choice over the free base. The vendor-confirmed higher water solubility guarantees compound dissolution and accurate dosing, eliminating the variability introduced by the poorly soluble free base.

Computational Chemistry & Structure-Based Drug Design

The precise three-dimensional vector of the piperidine ring's basic nitrogen, which is unique to the 3-yloxy regioisomer, is a critical input for docking and pharmacophore modeling. Using this specific compound as a building block ensures the designed ligands' predicted binding modes are faithfully reproduced in wet-lab validation, a prerequisite for a successful virtual screening campaign [2].

High-Accuracy Pharmacological Profiling

When generating a dose-response curve for a lead compound where a 3% error in concentration is unacceptable, procurement of the 98% purity grade of this building block is essential. This ensures the measured biological activity (IC50, EC50) is accurate and reproducible across different batches and laboratories.

Technical Documentation Hub

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